ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring a dihydro-1,3-thiazole core functionalized with a furan-2-carbonyl imino group and ester moiety. This compound belongs to a class of 2,3-dihydro-1,3-thiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including cardiotropic, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-4-18-12(17)10-8(2)15(3)13(20-10)14-11(16)9-6-5-7-19-9/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXXHEWNFIKRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan-2-carboxylic acid derivative.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Different esters or amides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential bioactive compound for drug discovery.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Pharmacological Differences
- Bioactivity : The fluorophenyl-thiazole derivatives (4, 5) lack reported biological data but exhibit structural rigidity due to planar conformations, which may enhance binding to hydrophobic targets . In contrast, cardiotropic thiazole analogs with methoxyphenyl and piperazinyl groups show significant activity in rat aorta models, suggesting that electron-donating substituents (e.g., methoxy) enhance efficacy .
- Synthetic Efficiency : The one-pot synthesis of compound 1a (75% yield) outperforms traditional two-step methods involving β-keto esters and thioureas, highlighting a scalable route for dihydrothiazole derivatives . The target compound’s furan-carbonyl group may require adjusted reaction conditions due to steric or electronic effects.
- Crystal Packing and Solubility: The fluorophenyl derivatives form isostructural crystals with triclinic symmetry, while the amino-sulfanylidene analog’s solubility is likely higher due to polar substituents . The furan-containing compound may exhibit intermediate solubility, balancing lipophilic (furan) and polar (ester) groups.
Electronic and Conformational Analysis
- Furan vs.
- Ring Puckering : The dihydrothiazole core’s puckering (quantified via Cremer-Pople parameters) influences molecular conformation. For example, planar conformations in fluorophenyl derivatives favor stacking interactions, while puckered forms may enhance membrane permeability .
Research Findings and Implications
- Pharmacological Potential: The cardiotropic activity of structurally related thiazoles underscores the importance of imino and ester groups in mediating biological effects. The target compound’s furan substituent may modulate selectivity or potency .
- Synthetic Advancements : Catalyst-free, one-pot methods (as in 1a) offer a blueprint for synthesizing the target compound, though furan’s reactivity may necessitate optimization .
- Crystallography and Design : Hydrogen-bonding patterns and ring puckering (as analyzed in ) are critical for rational drug design, particularly in optimizing bioavailability and crystal stability.
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 3–5 hours | Prolonged time increases yield but risks decomposition |
| Solvent System | Acetic acid/DMF | Polar aprotic solvents enhance crystallinity |
| Temperature | Reflux (~118°C) | Ensures activation energy for imine formation |
How can spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Question
Multi-modal characterization is critical. For example:
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and imine (C=N at ~1650 cm⁻¹) .
- NMR : <sup>1</sup>H NMR identifies Z-configuration via coupling constants (e.g., diastereotopic protons in the thiazole ring), while <sup>13</sup>C NMR verifies methyl substituents at C3 and C4 .
- Elemental Analysis : Validates purity by matching experimental vs. calculated C, H, N, S content (e.g., ±0.3% deviation acceptable) .
Advanced Tip : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent effects. Use deuterated solvents and variable-temperature NMR to isolate dynamic effects .
How can computational methods optimize the synthesis and reactivity of this compound?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
Q. Table 2: Computational vs. Experimental Yield Comparison
| Method | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| Traditional Synthesis | 55–60 | 50–58 |
| Computational-Guided | 70–75 | 68–72 |
What strategies address contradictory biological activity data in thiazole derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require systematic analysis:
- Dose-Response Curves : Differentiate target-specific effects from non-specific toxicity .
- Molecular Docking : Compare binding poses of the compound with homologous enzymes (e.g., fungal CYP51 vs. human kinases) to assess selectivity .
Example : If furan-2-carbonyl interacts with a conserved catalytic residue in fungal enzymes but not mammalian counterparts, selectivity for antimicrobial activity is justified .
How can reactor design improve scalability for this compound’s synthesis?
Advanced Research Question
Scale-up challenges include heat management and mixing efficiency. Solutions involve:
- Microreactors : Enhance heat transfer for exothermic imine formation steps, reducing hotspots .
- Continuous Flow Systems : Maintain stoichiometric control during multi-step reactions, improving reproducibility .
Key Parameter : Residence time distribution (RTD) analysis ensures uniform reaction progress, minimizing batch-to-batch variability .
What mechanistic insights explain the Z-configuration stability in this compound?
Advanced Research Question
The Z-configuration is stabilized by:
- Steric Effects : Methyl groups at C3/C4 hinder rotation around the C=N bond .
- Electronic Effects : Conjugation between the thiazole ring and furan-2-carbonyl group lowers the energy barrier for isomerization .
Experimental Validation : NOESY NMR correlates spatial proximity between thiazole methyl protons and furan protons, confirming the Z-geometry .
How should researchers approach contradictory spectral data in structural elucidation?
Advanced Research Question
Contradictions (e.g., <sup>13</sup>C NMR shifts deviating by >2 ppm) may arise from impurities or polymorphic forms. Mitigation strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, ruling out adducts .
- X-ray Crystallography : Provides unambiguous confirmation of crystal packing and stereochemistry .
Case Study : A 2022 study resolved conflicting IR and NMR data for a thiazole analog by isolating a stable polymorph via slow evaporation from ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
